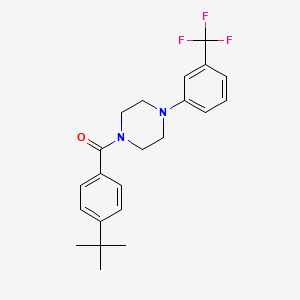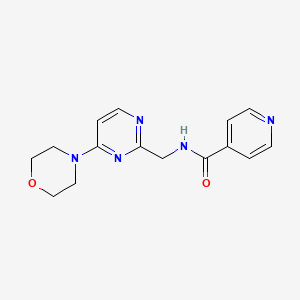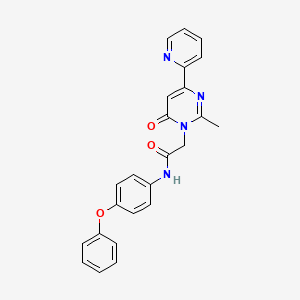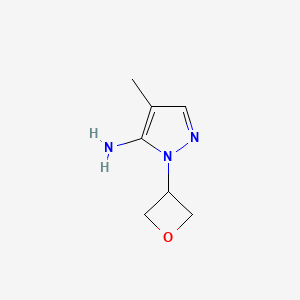
4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone, also known as TFPKP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPKP is a ketone-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
Fluorescence Studies
Compounds similar to “4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone” have been synthesized and studied for their fluorescence properties . These compounds exhibit fluorescent properties, which can be useful in various scientific and industrial applications, such as bioimaging, sensors, and optoelectronic devices .
Antimicrobial and Antioxidant Studies
Some related compounds have been studied for their antimicrobial and antioxidant activities . Although the specific compound has not been tested, it’s possible that it could exhibit similar properties. Antimicrobial compounds can be used in the treatment of various infections, while antioxidants can help prevent damage caused by free radicals in the body .
Drug Development
The trifluoromethyl group, which is present in the compound you mentioned, is found in many FDA-approved drugs . This group is known to enhance the pharmacological properties of drugs, making them more effective. Therefore, “4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone” could potentially be used in the development of new drugs .
Alzheimer’s Disease Research
A compound similar to “4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone” has been studied as a potential treatment for Alzheimer’s disease . The compound acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptide, which is implicated in Alzheimer’s disease .
Chemical Analysis
Tert-butyl phenyl carbonate, a related compound, has been used in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography . This technique is used in chemical analysis to determine the distribution of a compound between water and octanol, which can provide valuable information about its properties .
Synthesis of 2-Nitroindoles
Tert-butyl phenyl carbonate has also been used in the synthesis of 2-nitroindoles . Nitroindoles are important intermediates in the synthesis of various biologically active compounds .
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-21(2,3)17-9-7-16(8-10-17)20(28)27-13-11-26(12-14-27)19-6-4-5-18(15-19)22(23,24)25/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJHYTCWTNBFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)


![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)
![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)